1-Hydroxymethylfluoranthene

概要

説明

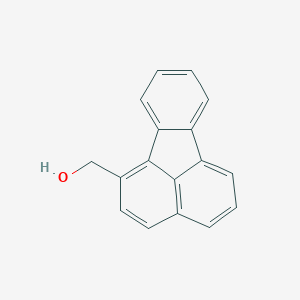

1-Hydroxymethylfluoranthene is a chemical compound with the molecular formula C17H12O It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH)

準備方法

The synthesis of 1-Hydroxymethylfluoranthene typically involves several steps. One common method includes the reaction of fluoranthene with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to enhance efficiency and reduce costs .

化学反応の分析

1-Hydroxymethylfluoranthene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form fluoranthene-1-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to fluoranthene. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces hydrocarbons.

科学的研究の応用

Scientific Research Applications

1-HMF is utilized in various research domains:

1. Environmental Toxicology

1-HMF is studied for its mutagenic properties and interactions with biological systems. Research indicates that it can bind to DNA and proteins, potentially leading to mutagenic effects . The compound's environmental persistence and bioaccumulation potential make it a subject of interest in assessing the risks associated with PAHs in ecosystems.

2. Medicinal Chemistry

Ongoing research investigates the therapeutic potential of 1-HMF. Its structural similarity to other bioactive compounds suggests possible applications in drug development, particularly in targeting specific biological pathways.

3. Industrial Applications

In industry, 1-HMF serves as a precursor for synthesizing complex polycyclic aromatic compounds used in dyes, pigments, and specialty chemicals. Its unique chemical properties allow for tailored applications in material science.

Comparative Analysis with Related Compounds

To better understand the significance of 1-HMF, it is essential to compare it with other fluoranthene derivatives:

| Compound | Key Characteristics | Applications |

|---|---|---|

| Fluoranthene | Parent compound; less reactive | Base compound in PAH studies |

| 2-Hydroxymethylfluoranthene | More potent mutagen; higher biological activity | Toxicology studies |

| Bromomethylfluoranthene | Halogenated derivative; varies in reactivity | Environmental fate studies |

Case Studies

Several case studies highlight the applications of 1-HMF:

- Mutagenicity Assessment : A study assessed the mutagenic potential of various hydroxymethylfluoranthenes using the Ames test. Results indicated that while reactivity varied among isomers, 1-HMF demonstrated significant mutagenic activity, emphasizing the need for careful evaluation in environmental risk assessments .

- Ecotoxicological Research : Research conducted by the U.S. EPA examined the ecological impacts of PAHs, including 1-HMF, on soil-dwelling organisms. Findings suggested that higher molecular weight PAHs pose greater risks due to their persistence and toxicity in soil environments .

- Pharmaceutical Development : Investigations into the therapeutic applications of 1-HMF have revealed its potential role as an anti-cancer agent due to its ability to induce apoptosis in certain cancer cell lines .

作用機序

The mechanism of action of 1-Hydroxymethylfluoranthene involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, potentially leading to mutagenic and carcinogenic effects. The pathways involved in these interactions are complex and are the subject of ongoing research .

類似化合物との比較

1-Hydroxymethylfluoranthene can be compared with other fluoranthene derivatives, such as:

Fluoranthene: The parent compound, which lacks the hydroxymethyl group. It is less reactive but more stable.

1-Methylfluoranthene: Similar in structure but with a methyl group instead of a hydroxymethyl group. It has different reactivity and applications.

1-Fluoro-2-hydroxymethylfluoranthene: A fluorinated derivative with unique properties due to the presence of the fluorine atom.

The uniqueness of this compound lies in its specific reactivity due to the hydroxymethyl group, making it a valuable compound for various scientific and industrial applications.

生物活性

1-Hydroxymethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its potential biological activities, particularly in the context of mutagenicity and interactions with biological macromolecules. Understanding its biological activity is crucial for assessing its environmental impact and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxymethyl group (-CH2OH) attached to the fluoranthene backbone. This modification can significantly alter its chemical reactivity and biological interactions compared to its parent compound, fluoranthene.

The biological activity of this compound is primarily attributed to its ability to interact with DNA and proteins:

- DNA Interactions: The hydroxymethyl group can participate in hydrogen bonding with nucleic acids, while the aromatic structure allows for π-π stacking interactions. These interactions can lead to DNA adduct formation, which is a precursor to mutagenesis.

- Protein Interactions: The compound may also interact with various proteins, potentially affecting their function through competitive binding or conformational changes.

Mutagenicity Studies

Research has demonstrated that this compound exhibits mutagenic properties. A comparative analysis using the Ames test indicated that this compound has significant mutagenic potential when assessed against various strains of Salmonella typhimurium. Table 1 summarizes key findings from studies on the mutagenicity of hydroxymethylfluoranthenes.

Table 1: Mutagenicity of Hydroxymethylfluoranthenes

| Compound | Mutagenicity (Ames Test) | Reference |

|---|---|---|

| This compound | Positive | |

| 2-Hydroxymethylfluoranthene | More potent | |

| 3-Hydroxymethylfluoranthene | Moderate |

Case Studies

Several case studies have explored the biological effects of hydroxymethyl derivatives, including this compound. For instance, a study investigated the metabolic activation pathways of PAHs in liver homogenates from Aroclor-pretreated rats. The results indicated that this compound was converted into more reactive intermediates, increasing its mutagenic potential .

Toxicological Implications

The toxicity profile of this compound suggests potential risks associated with exposure:

- Acute Toxicity: PAHs are known to be toxic to various organ systems, including the liver and immune system. The metabolic activation of this compound could lead to adverse effects similar to those observed with other PAHs .

- Chronic Effects: Long-term exposure may result in carcinogenic outcomes due to persistent DNA damage and mutations .

特性

IUPAC Name |

fluoranthen-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-10-12-9-8-11-4-3-7-15-13-5-1-2-6-14(13)17(12)16(11)15/h1-9,18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNLFKVZHLIKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158179 | |

| Record name | 1-Hydroxymethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-91-1 | |

| Record name | 1-Hydroxymethylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxymethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。